

# Dovitinib-RIBOTAC vs. Dovitinib-PROTAC: A Comparative Guide to Targeted Degradation Strategies

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The paradigm of small molecule drug discovery is rapidly evolving from occupancy-driven inhibition to event-driven pharmacology, with targeted degradation technologies at the forefront. Proteolysis-targeting chimeras (PROTACs) and Ribonuclease-targeting chimeras (RIBOTACs) have emerged as powerful strategies to eliminate pathogenic proteins and RNAs, respectively. This guide provides a detailed, data-supported comparison of two such modalities derived from the multi-kinase inhibitor Dovitinib: a Dovitinib-RIBOTAC designed to degrade oncogenic microRNA and a Dovitinib-PROTAC engineered to eliminate fusion proteins in acute myeloid leukemia.

### Introduction: Repurposing a Kinase Inhibitor for Targeted Degradation

Dovitinib is a multi-targeted tyrosine kinase inhibitor that has been investigated for the treatment of various cancers.[1][2] Its mechanism of action involves the inhibition of several receptor tyrosine kinases, including fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and FMS-like tyrosine kinase 3 (FLT3).[1][2] While a potent inhibitor, the application of Dovitinib in targeted degradation platforms showcases a novel approach to leverage its binding affinities for either RNA or protein targets to induce their destruction.



Dovitinib-RIBOTAC represents a pioneering approach where Dovitinib, originally designed to target protein kinases, has been repurposed to bind a specific RNA molecule, the precursor to microRNA-21 (pre-miR-21).[3] By tethering Dovitinib to a ribonuclease L (RNase L) recruiting ligand, the resulting chimera can selectively degrade this oncogenic RNA.[3]

Dovitinib-PROTAC, on the other hand, utilizes Dovitinib's affinity for protein kinases, such as the constitutively active FLT3-internal tandem duplication (ITD) mutant, a key driver in acute myeloid leukemia (AML).[4][5] In this modality, Dovitinib is linked to an E3 ubiquitin ligase recruiter, which marks the target protein for degradation by the proteasome.[4]

# Mechanism of Action: A Tale of Two Degradation Pathways

The fundamental difference between Dovitinib-RIBOTAC and Dovitinib-PROTAC lies in the biomolecule they target and the cellular machinery they hijack for degradation.

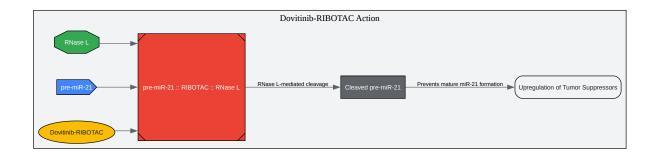
### **Dovitinib-RIBOTAC: Hijacking the RNA Decay Machinery**

The Dovitinib-RIBOTAC is a heterobifunctional molecule composed of Dovitinib as the RNA-binding warhead and a small molecule that recruits the endoribonuclease RNase L.[3][6] The mechanism proceeds as follows:

- Binding to pre-miR-21: The Dovitinib moiety of the RIBOTAC selectively binds to a specific structural motif within the pre-miR-21 transcript.[3]
- Recruitment of RNase L: The other end of the RIBOTAC recruits and activates the latent RNase L enzyme.[3]
- Ternary Complex Formation: This results in the formation of a transient ternary complex between the pre-miR-21, the Dovitinib-RIBOTAC, and RNase L.[7]
- RNA Cleavage and Degradation: The localized activation of RNase L leads to the sitespecific cleavage and subsequent degradation of the pre-miR-21 transcript.[3]

This catalytic process prevents the maturation of pre-miR-21 into the oncogenic mature miR-21, thereby upregulating tumor suppressor genes that are normally silenced by this microRNA. [8]





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Caption: Mechanism of Dovitinib-RIBOTAC.

## Dovitinib-PROTAC: Co-opting the Ubiquitin-Proteasome System

The Dovitinib-PROTAC is also a heterobifunctional molecule, but it links Dovitinib to a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[4][5] Its mechanism is as follows:

- Binding to Target Protein: The Dovitinib warhead binds to the target protein, for example, the FLT3-ITD kinase.[4]
- Recruitment of E3 Ligase: The E3 ligase recruiter moiety binds to its cognate E3 ligase.[4]
- Ternary Complex Formation: This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.[9]
- Ubiquitination and Degradation: The E3 ligase facilitates the transfer of ubiquitin molecules to the target protein, marking it for recognition and degradation by the 26S proteasome.[4]

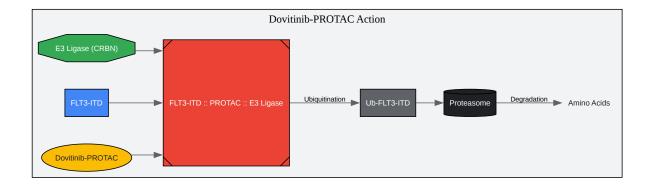


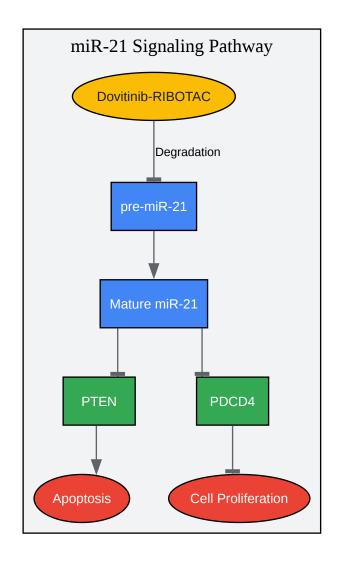




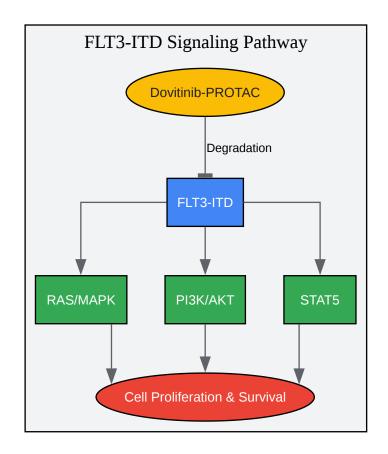
This results in the complete removal of the oncoprotein from the cell, leading to a sustained blockade of its downstream signaling pathways.[4]

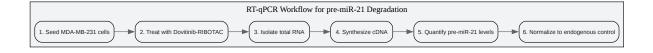














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